molecular formula C24H37ClN2O3S B15346578 [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride CAS No. 73744-58-8

[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride

Cat. No.: B15346578
CAS No.: 73744-58-8
M. Wt: 469.1 g/mol
InChI Key: ONQHWHBNAYEFMW-NNVCISIKSA-N
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Description

[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride is a complex organic compound that features prominently in biochemical and pharmaceutical research. It contains a thiazolium moiety linked to a hydroxylated cyclopenta[a]phenanthrene structure, and it is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride generally involves multi-step organic synthesis procedures:

  • Thiazole Synthesis: : This step includes the formation of the thiazolium ring, typically through the cyclization of a thioamide with a haloketone under basic conditions.

  • Steroidal Backbone Formation: : Utilizing techniques such as Diels-Alder reactions or Grignard reactions to form the tetradecahydrocyclopenta[a]phenanthren backbone.

  • Hydroxylation and Acetylation:

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions is paramount to maximize yield and purity:

  • High-Pressure Reactors: : To ensure complete cyclization and backbone formation, reactions are often conducted in high-pressure reactors.

  • Catalytic Processes: : Use of catalysts to enhance reaction rates and selectivity.

  • Purification: : Industrial purification techniques such as crystallization, chromatography, or recrystallization are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.

  • Reduction: : Hydrogenation can reduce the thiazolium ring to form different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst (H₂/Pd).

  • Substitution Reagents: : Halogenating agents like bromine (Br₂) or iodine (I₂), nucleophiles like ammonia (NH₃).

Major Products Formed

  • Oxidation: : Formation of thiazole ketones or aldehydes.

  • Reduction: : Formation of tetrahydrothiazoles.

  • Substitution: : Formation of halogenated thiazoles.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of other complex organic molecules, offering a platform for studying reaction mechanisms and exploring novel chemical transformations.

Biology

In biological research, it serves as a molecular probe to investigate enzyme activities, particularly those involving thiazole and steroidal structures.

Medicine

Pharmacologically, the compound exhibits potential as an anti-inflammatory agent, an antimicrobial, and even in cancer research due to its ability to interact with specific cellular targets.

Industry

In industrial applications, it finds use in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound primarily interacts with enzymes and receptors through its thiazolium ring, which can mimic natural substrates, thereby modulating biological pathways. The hydroxyl and acetate groups also enable interactions with hydrogen-bonding and acetylation sites within proteins and nucleic acids.

Comparison with Similar Compounds

When compared to other thiazole-containing compounds and steroidal structures, [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride stands out due to its unique combination of biological activity and synthetic versatility. Similar compounds include:

  • **(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-thiazol-2-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

  • **(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-oxazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

These comparisons highlight the specific chemical modifications that give rise to different biological activities and synthetic pathways.

Properties

CAS No.

73744-58-8

Molecular Formula

C24H37ClN2O3S

Molecular Weight

469.1 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride

InChI

InChI=1S/C24H36N2O3S.ClH/c1-14(27)29-16-6-9-22(2)15(12-16)4-5-18-17(22)7-10-23(3)19(8-11-24(18,23)28)20-13-30-21(25)26-20;/h13,15-19,28H,4-12H2,1-3H3,(H2,25,26);1H/t15-,16+,17+,18-,19-,22+,23-,24+;/m1./s1

InChI Key

ONQHWHBNAYEFMW-NNVCISIKSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CSC(=[NH+]5)N)O)C)C.[Cl-]

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CSC(=[NH+]5)N)O)C)C.[Cl-]

Origin of Product

United States

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